molecular formula C8H10N2O B3053498 2-(1-Methoxy-2-methylpropylidene)propanedinitrile CAS No. 54122-57-5

2-(1-Methoxy-2-methylpropylidene)propanedinitrile

Cat. No.: B3053498
CAS No.: 54122-57-5
M. Wt: 150.18 g/mol
InChI Key: MJCAQSBAVUGUSO-UHFFFAOYSA-N
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Description

2-(1-Methoxy-2-methylpropylidene)propanedinitrile is a chemical compound with the molecular formula C8H10N2O . It has a molecular weight of 150.18 . The molecule contains a total of 21 atoms, including 10 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The structure data file for this compound is available for download and can be imported to most of the chemistry software for further analysis .

Scientific Research Applications

  • Synthesis of Pyridine Derivatives

    • The compound is used in synthesizing 2-methoxypyridine-3-carbonitriles through the condensation of propanedinitrile with enals or enones, providing a one-step route for these derivatives (Victory et al., 1993).
  • Vibrational and NMR Spectroscopic Analysis

    • It has been studied for its vibrational and NMR spectra, conformations, and ab initio calculations, contributing to the understanding of molecular structure and behavior (Gatial et al., 1997).
  • Organic Light-Emitting Diode (OLED) Material Synthesis

    • The compound is used in the synthesis of materials like HEMABM for OLEDs, demonstrating efficient solid-state emission and electroluminescence properties (Percino et al., 2019).
  • Photochemistry Studies

    • Its photochemical properties have been investigated, contributing to the understanding of photochemical reactions and mechanisms (Leitich & Heise, 2002).
  • Chemical Synthesis Intermediates

    • The compound acts as an intermediate in various chemical syntheses, such as the creation of heavily substituted 2-aminopyridines (Teague, 2008).
  • Catalysis in Polymerization Processes

    • It is used in catalysis for propylene polymerization, showcasing its potential in polymer production (Zahedi et al., 2018).

Properties

IUPAC Name

2-(1-methoxy-2-methylpropylidene)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(2)8(11-3)7(4-9)5-10/h6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCAQSBAVUGUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C(C#N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546959
Record name (1-Methoxy-2-methylpropylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54122-57-5
Record name (1-Methoxy-2-methylpropylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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